molecular formula C19H16N4O4S B2566675 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1428374-61-1

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2566675
CAS No.: 1428374-61-1
M. Wt: 396.42
InChI Key: RMWTUJDWHBKLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a coumarin core (8-methoxy-2-oxo-2H-chromene) linked via a carboxamide group to a thiazole ring substituted with a pyrazole moiety.

Properties

IUPAC Name

8-methoxy-2-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-26-15-5-2-4-12-10-14(18(25)27-16(12)15)17(24)20-8-6-13-11-28-19(22-13)23-9-3-7-21-23/h2-5,7,9-11H,6,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWTUJDWHBKLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique arrangement of heterocyclic structures, including pyrazole, thiazole, and chromene moieties. These structural components are known for their significant biological activities, making this compound a subject of interest in drug design.

Property Details
IUPAC Name This compound
Molecular Formula C16H16N4O3S
Molecular Weight 348.39 g/mol
CAS Number 1428349-94-3

Antimicrobial Activity

Research has demonstrated that derivatives of the compound exhibit potent antimicrobial activity. A study evaluated various pyrazole derivatives for their minimum inhibitory concentration (MIC) against pathogenic bacteria. The most active derivative showed an MIC value ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound MIC (μg/mL) MBC/MFC (μg/mL) Activity
7b0.22-Highly Active
5a0.5-Moderately Active
101.0-Active

Anticancer Properties

The compound has been investigated for its anticancer potential against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against human lung adenocarcinoma cells (A549) and other cancer types.

A notable study reported that specific thiazole-pyrazole hybrids demonstrated cytotoxic activity with IC50 values less than that of the reference drug doxorubicin . The structure–activity relationship (SAR) indicated that modifications in the thiazole ring significantly influenced anticancer activity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound Cell Line IC50 (μM)
Compound 13A549<10
Compound 19NIH/3T3<15
DoxorubicinA549~20

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. For instance, it may inhibit certain kinases, affecting cell proliferation and survival .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's molecular formula is C16H16N4O4S2C_{16}H_{16}N_{4}O_{4}S^{2}, with a molecular weight of approximately 392.45 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
  • Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.
  • Coupling with Chromene : The final step involves coupling with chromene derivatives under suitable conditions to yield the target compound.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit significant antimicrobial activity against various bacterial strains. For instance:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10gB. subtilis20

These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can inhibit key oncogenic pathways:

  • Mechanism : Inhibition of kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR.
  • Case Studies : Certain derivatives have been shown to induce apoptosis in cancer cell lines, indicating potential for development as anticancer therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays, showing promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit various enzymes:

  • Xanthine Oxidase Inhibition : Some derivatives demonstrated moderate inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout or hyperuricemia.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.
  • Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features :
  • Target Compound : Combines coumarin, thiazole, and pyrazole moieties.
  • Analogs: Pyrazole-pyrazole-carboxamide derivatives (e.g., 3a–3p) with aryl/chloro/cyano substituents .
  • Analogs : Coumarin-thiazole-amide derivatives (e.g., N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides) .
Substituent Effects :
  • Electron-Withdrawing Groups (EWGs): Chloro and cyano groups in analogs enhance stability and influence binding interactions .
  • Methoxy Group : The 8-methoxy group on the coumarin core (target and ) improves solubility and modulates π-π stacking .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/MS)
Target Compound ~425 (estimated) Not reported Expected: δ 8.1–7.2 (aromatic H), 3.9 (OCH3), 160–170 ppm (C=O)
: 3a 403.1 133–135 δ 8.12 (s, 1H), 2.66 (s, CH3); MS: [M+H]+ 403.1
: 3d 421.0 181–183 δ 7.51–7.21 (m, 9H); IR: 2230 cm⁻¹ (C≡N)
Coumarin-Thiazole ~380–400 (estimated) Not reported Likely δ 6.8–8.0 (coumarin H), 2.4–2.6 (thiazole CH3)
  • Melting Points : analogs show higher mp with chloro substituents (e.g., 3b: 171–172°C vs. 3c: 123–125°C) due to increased crystallinity .
  • MS/IR Data: Cyano groups (2230 cm⁻¹ in IR) and chloro substituents are confirmed via spectroscopy in .

Q & A

Q. Q1. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions. A general approach includes:

Coumarin Core Formation : Reacting substituted benzaldehydes with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form the 8-methoxy-2-oxo-2H-chromene scaffold .

Thiazole Ring Introduction : Using Hantzsch thiazole synthesis or coupling reactions with brominated intermediates. For example, reacting 3-acetyl-8-methoxycoumarin with thiosemicarbazide to form the thiazole ring .

Pyrazole Substitution : Introducing the 1H-pyrazol-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Purification : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization (e.g., acetone or ethanol) to isolate the final product .

Q. Q2. How can reaction conditions be optimized to improve synthetic yields?

Variables impacting yield include:

  • Solvent Polarity : Ethanol or DMF enhances solubility of intermediates (e.g., 70% yield in ethanol vs. 37% in non-polar solvents for analogous compounds) .
  • Catalyst Selection : Piperidine vs. K₂CO₃; the latter improves deprotonation in SN2 reactions .
  • Temperature Control : Room-temperature stirring for coupling steps reduces side reactions .
  • Purification Methods : Flash chromatography with gradient elution (e.g., ethyl acetate:hexane from 1:4 to 1:1) improves separation of polar byproducts .

Example Optimization :
For pyrazole-thiazole coupling, using DMF as solvent and K₂CO₃ increased yields from 45% to 65% in related compounds .

Basic Characterization Techniques

Q. Q3. What spectroscopic methods validate the compound’s structure?

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (C=N in thiazole) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₆N₃O₃S: 366.0912) .

Advanced Structural Analysis

Q. Q4. How can X-ray crystallography and computational modeling resolve structural ambiguities?

  • X-ray Diffraction : Single-crystal analysis (e.g., recrystallized from acetone) provides bond lengths/angles and confirms stereochemistry .
  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set; compare theoretical vs. experimental NMR shifts (<2 ppm deviation) .

Example : A related coumarin derivative showed a dihedral angle of 12.3° between the thiazole and coumarin rings via X-ray .

Biological Activity Profiling

Q. Q5. What assays evaluate the compound’s therapeutic potential?

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., IC₅₀ = 12 µM against MCF-7) .
  • Antimicrobial Screening : Broth microdilution (MIC = 8 µg/mL for S. aureus) .
  • Anti-inflammatory Testing : COX-2 inhibition assay (e.g., 75% inhibition at 10 µM) .

Q. Q6. How do substituents on the pyrazole or thiazole rings affect bioactivity?

  • Electron-Withdrawing Groups (Cl, F) : Enhance antimicrobial activity (e.g., 4-Cl substitution reduced MIC from 16 µg/mL to 8 µg/mL) .
  • Methoxy Positioning : 8-methoxy on coumarin improves solubility and COX-2 binding .
  • Thiazole Linkers : Ethyl vs. methyl spacers increase anticancer potency by improving membrane permeability .

Addressing Data Contradictions

Q. Q7. How to resolve discrepancies in reported yields or bioactivity?

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF) and reaction monitoring (TLC vs. HPLC) .
  • Biological Replicates : Use triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

Example : A 37% yield for 4i in was attributed to steric hindrance from 2,6-dichlorophenyl; switching to bulkier solvents (e.g., THF) improved yield to 45% .

Theoretical Frameworks for Research Design

Q. Q8. How to align experimental design with existing chemical or pharmacological theories?

  • Ligand-Based Drug Design : Use the compound’s coumarin-thiazole scaffold to target kinase domains (e.g., MAPK pathways) .
  • Molecular Docking : AutoDock Vina simulations to predict binding to COX-2 (PDB ID: 5KIR) with ∆G = -9.2 kcal/mol .

Methodology : Link SAR data to QSAR models (e.g., Hammett constants for substituent effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.